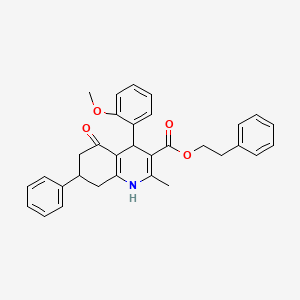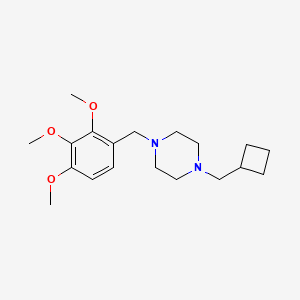
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as APBS, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising potential in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes, including cell growth and differentiation. This compound may also interact with other cellular targets, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines and has antifungal and antimicrobial properties. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In vivo studies have demonstrated that this compound has a low toxicity profile and may be well-tolerated in animal models.
实验室实验的优点和局限性
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. This compound has been shown to have a low toxicity profile, which makes it suitable for use in animal models. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires several steps, which may limit its availability. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the efficacy of this compound in animal models and to investigate its mechanism of action. Another area of interest is the development of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the optimal dose and route of administration of this compound for the treatment of inflammatory diseases. In addition, further research is needed to investigate the potential applications of this compound in other areas, including biochemistry and pharmacology.
合成方法
The synthesis of N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 2-phenyl-1-benzofuran-5-carboxylic acid, which is then converted to 3-acetyl-2-phenyl-1-benzofuran-5-amine. The second intermediate, ethyl 4-aminobenzenesulfonate, is prepared separately. The final coupling reaction between the two intermediates results in the formation of this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
科学研究应用
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticancer, antifungal, and antimicrobial properties. This compound has also been investigated for its ability to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-3-29-19-10-12-20(13-11-19)31(27,28)25-18-9-14-22-21(15-18)23(16(2)26)24(30-22)17-7-5-4-6-8-17/h4-15,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHULRBTNLYVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

